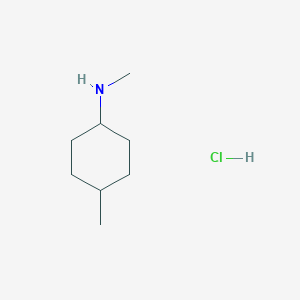
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride
説明
Trans-4-Methylcyclohexylamine is an organic compound with the empirical formula C7H15N . It is a liquid and is used as a building block in organic synthesis .
Molecular Structure Analysis
The SMILES string for trans-4-Methylcyclohexylamine isC[C@H]1CCC@HCC1 . This represents the molecular structure of the compound.
科学的研究の応用
Catalysis and Synthetic Applications
Synthesis of Nitrogen-Containing Heterocycles : Research has demonstrated the use of related cyclic amine compounds in the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are efficient as ligands for transition metal-based catalysts. These catalysts have been utilized in gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, facilitating the synthesis of 1,2-dihydroquinoline derivatives and other nitrogen-containing heterocycles (Xiaoming Zeng et al., 2009).
Biological and Pharmacological Studies
Antitumor Properties : A new class of trans-amine-amidine-Pt(II) cationic complexes has been synthesized, exhibiting significant antitumor activity. These complexes, including those derived from cyclohexylamine, have shown promise in overcoming cisplatin and multidrug resistance, inducing cancer cell death through p53-mediated apoptosis. Their efficacy is influenced by the cycloaliphatic amine ring size, highlighting the potential of cyclohexylamine derivatives in cancer therapy (C. Marzano et al., 2010).
Environmental Applications
Dye Removal : Metal–organic architectures involving cyclohexane derivatives have been explored for their dye removal properties. Certain complexes have shown the ability to adsorb dyes such as methyl orange, acid orange 7, and malachite green from water, indicating their potential utility in environmental cleanup efforts (Jing‐Yun Wu & Che-Wei Chen, 2018).
Conformational and Stereochemical Studies
Stereochemical Analysis : Studies on the stereochemistry of cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids have led to insights into the conformational preferences of such compounds. This research contributes to a deeper understanding of molecular structures that could influence the design of new drugs and materials (G. Bernáth et al., 1985).
Synthesis of Ambroxol Analogs
Palladium-Catalyzed Reactions : Chiral and achiral analogues of ambroxol, a mucolytic drug, have been synthesized using palladium-catalyzed reactions. This includes the preparation of cis- and trans-4-aminocyclohex-2-enols and achiral 4-aminocyclohexanols, showcasing the versatility of cyclohexylamine derivatives in complex organic syntheses (A. Larsson et al., 1997).
Safety and Hazards
特性
IUPAC Name |
N,4-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWKSPPKXWOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229007-16-3 | |
| Record name | N,4-dimethylcyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

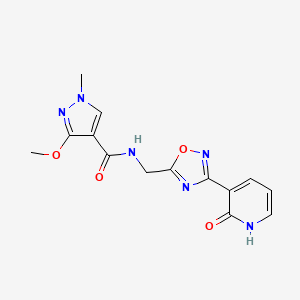
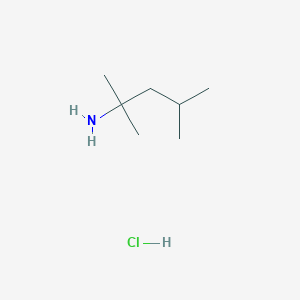
![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)
![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)
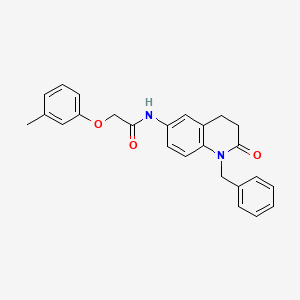
![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)

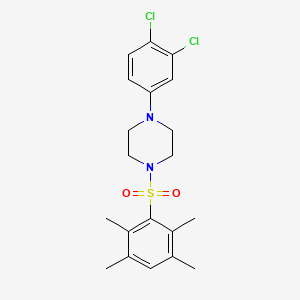
![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)

